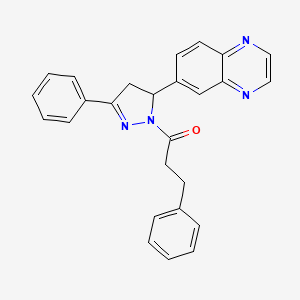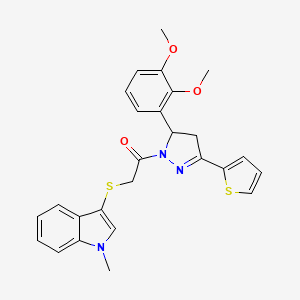
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole, also known as CDMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been widely used in various research fields due to its ability to inhibit protein kinase activity. It has been used as a tool in cancer research to study the role of protein kinases in cancer cell proliferation and survival. 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has also been used in neuroscience research to study the role of protein kinases in synaptic plasticity and memory formation.
Mecanismo De Acción
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting protein kinase activity, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole can effectively block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to have both biochemical and physiological effects. Biochemically, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. Physiologically, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole in lab experiments is its ability to selectively inhibit protein kinase activity. This allows researchers to study the specific role of protein kinases in various cellular processes without affecting other cellular pathways. However, one of the main limitations of using 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole is its potential toxicity, which can limit its use in certain research applications.
Direcciones Futuras
There are several future directions for 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole research, including its potential use in combination with other cancer therapies to enhance their effectiveness. 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases, where protein kinase activity plays a crucial role. Further research is needed to fully understand the potential applications of 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole in various research fields.
Métodos De Síntesis
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole can be synthesized through a multistep process that involves the reaction of 5-chloro-1-sulfonylbenzotriazole with 2-methoxy-4,5-dimethylphenyl magnesium bromide. The resulting product is then purified through column chromatography to obtain pure 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole.
Propiedades
IUPAC Name |
5-chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-9-6-14(22-3)15(7-10(9)2)23(20,21)19-13-5-4-11(16)8-12(13)17-18-19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCANKDVXCNERPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)
![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)

![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)
